salvinorin B ethoxymethyl ether
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Overview
Description
Salvinorin B ethoxymethyl ether is a semi-synthetic derivative of salvinorin A, a naturally occurring compound found in the plant Salvia divinorum. This compound is known for its potent and selective activity at the kappa opioid receptors, making it a subject of interest in various scientific research fields .
Preparation Methods
Salvinorin B ethoxymethyl ether is synthesized by modifying salvinorin B, which is derived from salvinorin AThis modification enhances the compound’s binding affinity, potency, and metabolic stability . The reaction typically involves the use of ethoxymethyl chloride in the presence of a base, such as potassium carbonate, under anhydrous conditions .
Chemical Reactions Analysis
Salvinorin B ethoxymethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Salvinorin B ethoxymethyl ether has several scientific research applications:
Mechanism of Action
Salvinorin B ethoxymethyl ether exerts its effects primarily by binding to the kappa opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in various cellular responses. The compound’s G-protein biased activity is associated with fewer side effects compared to traditional kappa opioid receptor agonists .
Comparison with Similar Compounds
Salvinorin B ethoxymethyl ether is compared with other similar compounds, such as:
Salvinorin A: The parent compound with a shorter duration of action and lower potency.
Salvinorin B methoxymethyl ether: Another derivative with a methoxymethyl group, which has a longer duration of action and increased affinity for the kappa opioid receptors.
U50,488: A prototypical kappa opioid receptor agonist with more side effects.
This compound stands out due to its high selectivity and potency at the kappa opioid receptors, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C24H32O8 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |
InChI Key |
ICVTXAUKIHJDGV-WFOQEEKOSA-N |
Isomeric SMILES |
CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
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